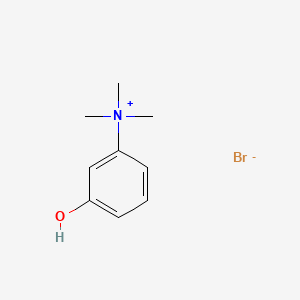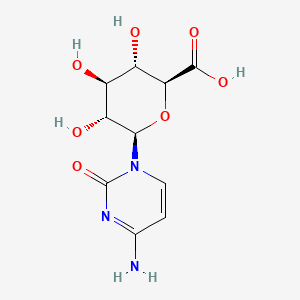
Pentopyranic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytosylglucuronic acid is an N-glycosyl compound that is cytosine in which the proton at position 1 is replaced by a beta-D-glucuronosyl residue. It has a role as a bacterial metabolite. It is a N-glycosyl compound, a nucleobase-containing molecular entity, a carbohydrate acid derivative and a monosaccharide derivative. It derives from a cytosine and a beta-D-glucuronic acid. It is a conjugate acid of a cytosylglucuronate.
Aplicaciones Científicas De Investigación
Protein Synthesis Stimulation in Cell Culture : Pentanoic acid enhances protein biosynthesis in Chinese Hamster Ovary (CHO) cells, demonstrating a higher effect compared to other carboxylic acids. It shows less growth suppression and does not accelerate apoptosis in these cells, indicating its potential as a stimulant for protein biosynthesis in animal cell culture (Liu, Chu, & Hwang, 2001).
Synthesis of Chemical Compounds : Pentopyranic acid is utilized in the synthesis of various compounds, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful molecule in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Microbial Fermentation : Enterobacter asburiae strain JDR-1, capable of fermenting methylglucuronoxylose and xylose, offers insights into the complete bioconversion of acid hydrolysates of hemicellulose to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).
Cancer Immunotherapy : In the context of cancer immunotherapy, short-chain fatty acids like pentanoate modulate CD8+ T cell responses, enhancing anti-tumor activity. This finding is significant for the development of cellular cancer immunotherapies (Luu et al., 2021).
Pharmaceutical Chemistry : Pentopyranic acid derivatives are used in the synthesis of tetrahydrobenzo[b]pyrans, which are important in pharmaceutical chemistry (Nemouchi et al., 2012).
Metabolic Effects in Mice : Butyrate, a derivative of pentanoic acid, improves insulin sensitivity and increases energy expenditure in mice, indicating potential implications in managing diet-induced insulin resistance (Gao et al., 2009).
Propiedades
Número CAS |
59862-05-4 |
|---|---|
Nombre del producto |
Pentopyranic acid |
Fórmula molecular |
C10H13N3O7 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |
Clave InChI |
CHKIQPXDGYGCHW-YOWKYNACSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



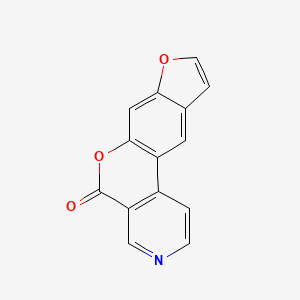
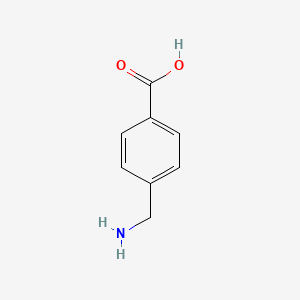
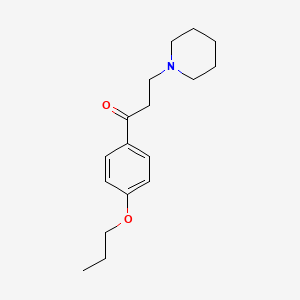
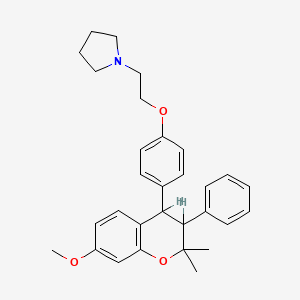
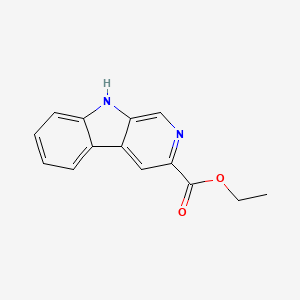
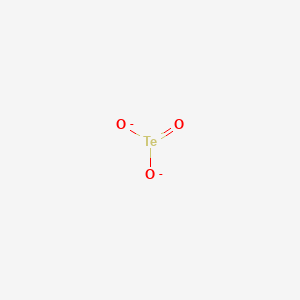
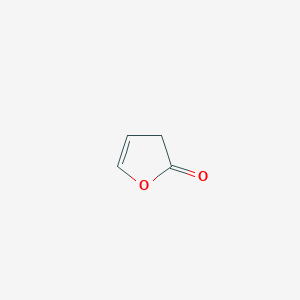
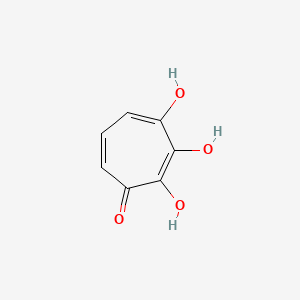
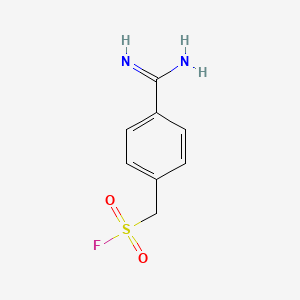

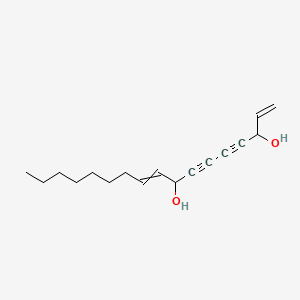
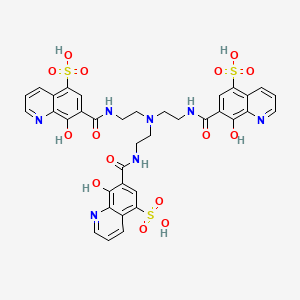
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)
